molecular formula C9H11NO3 B8715666 3-(Cyclopropylamino)-4-etho xycyclobut-3-ene-1,2-dione

3-(Cyclopropylamino)-4-etho xycyclobut-3-ene-1,2-dione

Cat. No. B8715666
M. Wt: 181.19 g/mol
InChI Key: RPOIJTXFDZUIQH-UHFFFAOYSA-N
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Patent
US09096614B2

Procedure details

To a solution of 3,4-diethoxycyclobut-3-ene-1,2-dione (0.596 g, 3.5 mmol) in EtOH (5 mL) was added cyclopropylamine (0.2 g, 3.5 mmol), followed by triethylamine (0.49 mL, 3.5 mmol). The reaction mixture was stirred at room temperature for 30 minutes. The title compound (0.13 g, 20%) formed as a white precipitate that was collected by filtration and washed with diethyl ether. LCMS (ES+) 182 (M+H)+, RT 1.42 minutes (method 1).
Quantity
0.596 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
C(O[C:4]1[C:5](=[O:12])[C:6](=[O:11])[C:7]=1[O:8][CH2:9][CH3:10])C.[CH:13]1([NH2:16])[CH2:15][CH2:14]1.C(N(CC)CC)C>CCO>[CH:13]1([NH:16][C:4]2[C:5](=[O:12])[C:6](=[O:11])[C:7]=2[O:8][CH2:9][CH3:10])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.596 g
Type
reactant
Smiles
C(C)OC=1C(C(C1OCC)=O)=O
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.49 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)NC=1C(C(C1OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.